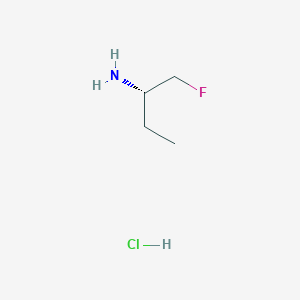![molecular formula C11H17ClN4O2 B11926124 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine](/img/structure/B11926124.png)
4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids. The compound features a pyrimidine ring substituted with an amino group, a chlorinated carbon, and a Boc-protected methylamino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Amination: The amino group at the 4-position can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives.
Boc Protection: The Boc-protected methylamino group is introduced by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The amino and methylamino groups can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or primary amines in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Depending on the nucleophile, products can include various substituted pyrimidines.
Deprotection: The primary amine derivative.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The Boc-protected amino group can be deprotected in situ, allowing the free amine to participate in further biochemical reactions. The pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-chloropyrimidine: Lacks the Boc-protected methylamino group.
5-Amino-4-chloro-2-methylpyrimidine: Different substitution pattern on the pyrimidine ring.
4-Amino-5-chloro-2,6-dimethylpyrimidine: Contains additional methyl groups on the pyrimidine ring.
Uniqueness
4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine is unique due to the presence of the Boc-protected methylamino group, which provides additional synthetic versatility and protection during chemical reactions. This allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H17ClN4O2 |
|---|---|
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
tert-butyl N-[(4-amino-6-chloropyrimidin-5-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)16(4)5-7-8(12)14-6-15-9(7)13/h6H,5H2,1-4H3,(H2,13,14,15) |
InChI-Schlüssel |
NAZKGVDJFXISTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(N=CN=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)







![3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B11926119.png)


